1-Octacosene: A Technical Guide to its Molecular Properties, Synthesis, and Biological Significance
1-Octacosene: A Technical Guide to its Molecular Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Octacosene is a long-chain aliphatic hydrocarbon with a single double bond, belonging to the alkene family. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Wittig reaction, and an exploration of its role as a semiochemical in insect communication. Furthermore, a standard workflow for the extraction, isolation, and identification of 1-Octacosene from natural sources is presented. This guide is intended to serve as a technical resource for researchers and professionals in chemistry and the life sciences.
Molecular Formula and Structure
1-Octacosene is an unsaturated hydrocarbon with the molecular formula C₂₈H₅₆ .[1] Its structure consists of a 28-carbon chain with one double bond located at the first carbon position (n-octacos-1-ene).
Chemical Identifiers:
The presence of the terminal double bond makes it a reactive molecule, amenable to various chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Octacosene is presented in the table below. This data is crucial for its handling, purification, and application in various experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₅₆ | [1] |
| Molecular Weight | 392.74 g/mol | [1] |
| Appearance | White solid (estimated) | |
| Boiling Point | 423.00 to 424.00 °C @ 760.00 mm Hg (estimated) | |
| Melting Point | 55-60 °C | |
| Flash Point | 256.7 °C (estimated) | |
| Solubility | Insoluble in water | |
| logP (o/w) | 14.564 (estimated) |
Synthesis of 1-Octacosene via Wittig Reaction
The Wittig reaction is a versatile and widely used method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a phosphorus ylide with a carbonyl compound. For the synthesis of a long-chain terminal alkene like 1-Octacosene, a suitable long-chain phosphonium salt and formaldehyde (or a formaldehyde equivalent) can be employed.
Experimental Protocol: Synthesis of 1-Octacosene
This protocol describes a plausible synthetic route to 1-Octacosene using the Wittig reaction.
Materials:
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Heptacosyltriphenylphosphonium bromide
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Paraformaldehyde
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Sodium hydride (NaH) as a 60% dispersion in mineral oil
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Anhydrous tetrahydrofuran (THF)
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Hexane
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Silica gel for column chromatography
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Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, etc.)
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Magnetic stirrer and heating mantle
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Preparation of the Ylide:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add heptacosyltriphenylphosphonium bromide (1.1 equivalents).
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Suspend the phosphonium salt in anhydrous THF.
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Carefully add sodium hydride (1.2 equivalents) portion-wise to the suspension at 0 °C (ice bath).
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Allow the mixture to warm to room temperature and stir for 2-3 hours under a nitrogen atmosphere. The formation of the orange to reddish-colored ylide indicates a successful reaction.
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Wittig Reaction:
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In a separate flask, depolymerize paraformaldehyde by heating to generate gaseous formaldehyde. Alternatively, a solution of formaldehyde in THF can be carefully prepared.
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Cool the ylide solution back to 0 °C.
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Slowly introduce the gaseous formaldehyde or the formaldehyde solution to the ylide suspension via a cannula.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
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Work-up and Purification:
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Quench the reaction by the slow addition of water.
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Extract the product with hexane (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product will contain 1-Octacosene and triphenylphosphine oxide as a major byproduct.
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Purify the crude product by column chromatography on silica gel, eluting with hexane. The non-polar 1-Octacosene will elute first.
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Collect the fractions and analyze by Thin Layer Chromatography (TLC).
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Combine the pure fractions and evaporate the solvent to yield 1-Octacosene as a white solid.
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Characterization:
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Confirm the identity and purity of the synthesized 1-Octacosene using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
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Biological Significance: 1-Octacosene as a Semiochemical
1-Octacosene has been identified as a semiochemical, a chemical substance that carries a message, in the communication of certain insect species. A notable example is its role as a female-produced aggregation pheromone in the coffee white stem borer (Xylotrechus quadripes).[2] In this context, 1-octadecene, a closely related compound, is released by the female insect to attract both males and females, facilitating mating and aggregation.[2] This highlights the potential for using 1-Octacosene or its analogs in pest management strategies, such as in baited traps for monitoring and controlling insect populations.[2]
The signaling pathway for such a pheromone response can be generalized as follows:
Caption: Generalized signaling pathway of 1-Octacosene as an insect pheromone.
Extraction, Isolation, and Identification from Natural Sources
1-Octacosene is a naturally occurring compound found in various plants. The following workflow outlines the general procedure for its extraction, isolation, and identification from a plant matrix.
Experimental Workflow
Caption: Workflow for the extraction and identification of 1-Octacosene.
Detailed Methodologies
1. Sample Preparation:
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Collect the desired plant material.
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Thoroughly wash the material to remove any debris.
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Dry the plant material to a constant weight, either by air-drying in a well-ventilated area away from direct sunlight or by freeze-drying (lyophilization) to better preserve thermolabile compounds.
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Grind the dried material into a fine powder using a blender or a mill to increase the surface area for extraction.
2. Extraction:
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Choose a non-polar solvent such as n-hexane, as 1-Octacosene is a hydrocarbon.
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Perform the extraction using a suitable method like Soxhlet extraction, which allows for continuous extraction with a fresh portion of the solvent, or maceration, which involves soaking the plant material in the solvent for an extended period.[3]
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For Soxhlet extraction, place the powdered plant material in a thimble and extract with hexane for several hours.
3. Isolation and Purification:
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After extraction, filter the solution to remove the solid plant residue (marc).
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Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
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Prepare a silica gel column with hexane.
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Dissolve the crude extract in a minimal amount of hexane and load it onto the column.
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Elute the column with hexane. As 1-Octacosene is non-polar, it will travel down the column faster than more polar compounds.
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Collect fractions and monitor them by TLC to identify the fractions containing the pure compound.
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Combine the pure fractions and evaporate the solvent to obtain isolated 1-Octacosene.
4. Identification and Analysis (GC-MS Protocol):
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Sample Preparation: Dissolve a small amount of the isolated compound in a volatile solvent like hexane.
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GC-MS System: Use a gas chromatograph coupled with a mass spectrometer.
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GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating long-chain hydrocarbons.
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Oven Temperature Program:
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Initial temperature: 100 °C, hold for 2 minutes.
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Ramp: Increase to 280 °C at a rate of 10 °C/minute.
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Hold: Maintain at 280 °C for 10-15 minutes.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet in splitless mode.
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MS Detection:
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Ionization Mode: Electron Impact (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 600.
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Data Analysis: Identify 1-Octacosene by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). The mass spectrum of 1-Octacosene will show a molecular ion peak (M+) at m/z 392 and a characteristic fragmentation pattern for a long-chain alkene.
Conclusion
1-Octacosene is a long-chain alkene with well-defined physicochemical properties. Its synthesis can be achieved through established organic chemistry reactions like the Wittig reaction. Beyond its chemical characteristics, 1-Octacosene plays a significant role in the natural world as a semiochemical, offering potential applications in sustainable agriculture. The methodologies outlined in this guide for its synthesis, extraction, and analysis provide a solid foundation for further research and development involving this versatile molecule.
